(4-Bromophenyl)(methoxy)acetic acid

Description

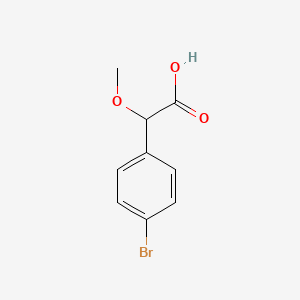

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-2-methoxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-13-8(9(11)12)6-2-4-7(10)5-3-6/h2-5,8H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKGWGCSARLGNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50936446 | |

| Record name | (4-Bromophenyl)(methoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16053-90-0, 161058-83-9 | |

| Record name | NSC126607 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Bromophenyl)(methoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromophenyl)-2-methoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Bromophenyl)(methoxy)acetic acid CAS 16053-90-0 properties

An In-Depth Technical Guide to (4-Bromophenyl)(methoxy)acetic acid (CAS 16053-90-0): Properties, Synthesis, and Applications

Executive Summary

(4-Bromophenyl)(methoxy)acetic acid, registered under CAS Number 16053-90-0, is a specialized carboxylic acid derivative of significant interest to the pharmaceutical and fine chemical industries. Structurally, it is a phenylacetic acid bearing a bromine atom at the para-position of the aromatic ring and a methoxy group on the alpha-carbon. This unique arrangement, particularly the presence of a chiral center at the alpha-carbon, establishes it as a valuable and versatile building block in asymmetric synthesis. Its utility has been noted in the development of complex molecules, including those investigated for cardiovascular disorders[1]. This guide provides a comprehensive overview of its known properties, outlines a representative synthetic approach with detailed protocols, discusses expected analytical characterization, and explores its applications in drug discovery, grounded in authoritative data for the research and drug development professional.

Physicochemical and Computed Properties

The fundamental properties of a chemical entity are critical for predicting its behavior in chemical reactions and biological systems. The following table summarizes the key physicochemical and computed properties for (4-Bromophenyl)(methoxy)acetic acid.

| Property | Value | Source |

| CAS Number | 16053-90-0 | [1][2] |

| Molecular Formula | C₉H₉BrO₃ | [3] |

| Molecular Weight | 245.07 g/mol | [3] |

| Exact Mass | 243.97351 g/mol | [3] |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | [3] |

| Computed LogP (XLogP3) | 2.1 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Heavy Atom Count | 13 | [3] |

| Complexity | 176 | [3] |

Synthesis and Purification

While specific, peer-reviewed synthetic preparations for (4-Bromophenyl)(methoxy)acetic acid are not extensively detailed in readily available literature, a logical and effective route can be designed based on established organic chemistry principles. A common and reliable strategy involves the methylation of the corresponding alpha-hydroxy acid, (4-bromophenyl)(hydroxy)acetic acid (also known as 4-bromomandelic acid), which is commercially available.

Causality of the Synthetic Approach

The chosen method, Williamson ether synthesis, is a robust reaction for forming ethers. The protocol involves deprotonating the hydroxyl group of the starting material with a strong base to form a nucleophilic alkoxide. This alkoxide then undergoes an Sₙ2 reaction with a methylating agent, such as methyl iodide. The selection of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation without competing side reactions. Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) are ideal as they effectively solvate the cation of the base but do not interfere with the nucleophilic attack.

Representative Synthesis Protocol: Methylation of 4-Bromomandelic Acid

Materials:

-

4-Bromomandelic acid

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 4-bromomandelic acid (1 equivalent) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Dissolve the starting material in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (2.2 equivalents, to deprotonate both the alcohol and carboxylic acid) portion-wise. Rationale: Adding the base slowly at a reduced temperature helps to control the exothermic reaction and hydrogen gas evolution.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the dianion.

-

Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.1 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Rationale: A slight excess of the electrophile ensures the reaction goes to completion. The reaction is run overnight to allow sufficient time for the Sₙ2 displacement.

-

Quenching and Workup: Carefully quench the reaction by slowly adding water to destroy any unreacted NaH. Acidify the aqueous solution to pH 1-2 with 1 M HCl to protonate the carboxylate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of (4-Bromophenyl)(methoxy)acetic acid.

Spectroscopic and Analytical Characterization

Structural confirmation of the final product is paramount. Based on the chemical structure of (4-Bromophenyl)(methoxy)acetic acid, the following spectroscopic signatures are expected.

-

¹H NMR: The proton NMR spectrum should display distinct signals corresponding to each type of proton. The aromatic protons would appear as two doublets in the ~7.2-7.6 ppm region, characteristic of a 1,4-disubstituted benzene ring. The methoxy group (–OCH₃) would present as a sharp singlet at approximately 3.4-3.8 ppm integrating to three protons. The alpha-proton (–CH) adjacent to the carbonyl and phenyl ring would be a singlet around 4.8-5.2 ppm. The acidic proton of the carboxylic acid would appear as a broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum would show nine distinct signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (~170-175 ppm). The aromatic carbons would appear in the ~120-140 ppm range, with the carbon attached to the bromine (C-Br) being the most deshielded among them. The alpha-carbon would be found around 80-85 ppm, and the methoxy carbon would be observed around 55-60 ppm.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺). A critical diagnostic feature would be the isotopic pattern for bromine; two peaks of nearly equal intensity at m/z 244 (for ⁷⁹Br) and m/z 246 (for ⁸¹Br) would be observed.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a very broad absorption band from ~2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A sharp, strong absorption at ~1700-1730 cm⁻¹ would indicate the C=O stretch of the carbonyl group. C-O stretching bands for the ether and acid would appear in the 1050-1300 cm⁻¹ region, and characteristic aromatic C=C stretching peaks would be present around 1600 and 1475 cm⁻¹.[5]

Applications in Drug Discovery and Development

The primary value of (4-Bromophenyl)(methoxy)acetic acid in a research and development context lies in its utility as a chiral building block for creating more complex molecules.

-

Scaffold for Active Pharmaceutical Ingredients (APIs): The molecule contains multiple functional handles that can be selectively modified. The carboxylic acid can be converted into esters, amides, or reduced to an alcohol. The aryl bromide is a key functional group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments.[6]

-

Precursor for Cardiovascular Therapeutics: A key application is its use as a starting material in the synthesis of compounds being investigated for the treatment of cardiovascular disorders.[1] Its structure serves as a core fragment that is elaborated upon to generate potential drug candidates. The chirality at the alpha-position is often crucial for specific binding to biological targets like enzymes or receptors.

Role as a Key Intermediatedot

Sources

2-(4-bromophenyl)-2-methoxyacetic acid chemical structure analysis

Technical Guide: Structural Analysis & Applications of 2-(4-Bromophenyl)-2-methoxyacetic Acid

Part 1: Executive Summary

2-(4-Bromophenyl)-2-methoxyacetic acid (CAS 16053-90-0) is a specialized

This structural configuration renders it highly valuable in two distinct domains of drug development:[2]

-

Chiral Resolution & Analysis: It serves as a structural analog to

-methoxyphenylacetic acid (MPA) and Mosher’s acid. The heavy bromine atom facilitates absolute configuration determination via X-ray crystallography (anomalous dispersion) and provides a distinctive mass spectrometric signature. -

Synthetic Scaffold: The para-bromide acts as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex pharmacophores while preserving the sensitive

-chiral center.

Part 2: Structural Characterization

The molecule possesses a single chiral center, existing as (

Physicochemical Profile

| Property | Data | Note |

| IUPAC Name | 2-(4-bromophenyl)-2-methoxyacetic acid | |

| CAS Number | 16053-90-0 | Distinct from ring-methoxy isomers |

| Molecular Formula | ||

| Molecular Weight | 245.07 g/mol | |

| Isotope Pattern | Diagnostic M+ and (M+2)+ peaks | |

| pKa (Predicted) | ~3.2 - 3.5 | More acidic than MPA due to |

| Chirality | 1 Stereocenter (C2) | Enantiomers separable by chiral HPLC |

Spectroscopic Analysis

Nuclear Magnetic Resonance (

- 10.5-11.0 ppm (br s, 1H): Carboxylic acid -OH.

-

7.50 ppm (d,

-

7.30 ppm (d,

-

4.75 ppm (s, 1H): Chiral

-

3.42 ppm (s, 3H): Methoxy group (-OCH

Mass Spectrometry (ESI-MS)

-

Ionization: Negative mode (ESI-) is preferred for carboxylic acids (

). -

Signature: A 1:1 doublet at

243 and 245, confirming the presence of a single bromine atom.

Part 3: Synthesis & Purification Protocols

The synthesis strategy prioritizes the retention of the oxidation state at the

Synthetic Workflow Diagram

Figure 1: Step-wise synthetic pathway from 4-bromomandelic acid to the target compound.

Detailed Protocol: O-Methylation via Silver Oxide

Rationale: Using Silver Oxide (

-

Preparation: In a flame-dried flask, dissolve Methyl 4-bromomandelate (1.0 eq) in anhydrous acetonitrile.

-

Reagent Addition: Add Methyl Iodide (MeI) (5.0 eq) followed by Silver(I) Oxide (

) (2.0 eq). -

Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC (the product is less polar than the starting alcohol).

-

Workup: Filter the suspension through a Celite pad to remove silver salts. Concentrate the filtrate under reduced pressure.

-

Hydrolysis: Dissolve the crude ester in THF:Water (3:1). Add LiOH (2.0 eq) and stir at 0°C to RT.

-

Isolation: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate (

). Dry over -

Purification: Recrystallize from Hexane/Ethyl Acetate to obtain white needles.

Part 4: Stereochemical Applications

This compound is a powerful tool for Chiral Derivatization . When coupled with a chiral alcohol or amine of unknown configuration, the magnetic anisotropy of the phenyl ring causes predictable shifts in the NMR signals of the substrate.

Mechanism of Chiral Discrimination

Similar to the Mosher method, the 4-bromophenyl group exerts a shielding effect. By comparing the NMR shifts of the (

Chiral Resolution Workflow

Figure 2: Workflow for using the target compound as a Chiral Derivatizing Agent (CDA).

References

-

National Institutes of Health (NIH) - PubChem. 2-(4-bromophenyl)-2-methoxyacetic acid (Compound Summary). [Link]

-

Reeve, W., & Christoffel, I. (1950).[3] The Reaction of Mandelic Acid with Zirconium.[3] (Foundational synthesis of alpha-methoxyarylacetic acids). Journal of the American Chemical Society. [Link]

-

Accela ChemBio. Product Data Sheet: CAS 16053-90-0. [Link][1]

-

Trost, B. M., et al. (Traditional usage of O-methylmandelic acid derivatives in asymmetric synthesis - General Reference). Journal of Organic Chemistry. [Link]

Sources

A Comprehensive Technical Guide to 2-(4-bromophenyl)-2-methoxyacetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-(4-bromophenyl)-2-methoxyacetic acid, a compound of interest in various chemical and pharmaceutical research fields. We will delve into its nomenclature, synonyms, and key chemical properties, offering a foundational understanding for its application in synthesis and drug discovery.

Introduction: Understanding the Core Structure

2-(4-bromophenyl)-2-methoxyacetic acid belongs to the mandelic acid class of compounds. Mandelic acid is an alpha-hydroxy acid with an aromatic phenyl group attached to the alpha carbon.[1] The subject of this guide is a derivative where the alpha-hydroxyl group is methylated (O-methyl) and a bromine atom is substituted at the para (4th) position of the phenyl ring. This seemingly simple modification can significantly influence the compound's chemical reactivity and biological activity, making it a valuable intermediate in organic synthesis.

IUPAC Nomenclature and Synonyms: A Detailed Breakdown

The precise naming of chemical compounds is critical for unambiguous communication in scientific literature. The systematic name for O-methyl-4-bromomandelic acid, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-(4-bromophenyl)-2-methoxyacetic acid .[2][3]

Let's dissect the IUPAC name:

-

acetic acid : This is the parent chain, indicating a two-carbon carboxylic acid.

-

2-(...) : This indicates that the substituents are located on the second carbon (the alpha-carbon) of the acetic acid chain.

-

(4-bromophenyl) : A phenyl group is attached to the second carbon, and a bromine atom is located at the 4th position of this phenyl ring.

-

2-methoxy : A methoxy group (-OCH3) is also attached to the second carbon of the acetic acid chain.

A variety of synonyms are used in literature and commercial listings, which can sometimes lead to confusion. Understanding these is key to a comprehensive literature search.

Common Synonyms:

-

O-methyl-4-bromomandelic acid

-

4-bromo-α-methoxyphenylacetic acid

Related Compounds for Context

It is crucial to distinguish 2-(4-bromophenyl)-2-methoxyacetic acid from its close structural relatives:

-

4-Bromomandelic acid : The parent compound without the O-methylation. Its IUPAC name is 2-(4-bromophenyl)-2-hydroxyacetic acid.[4][5][6]

-

2-(4-Bromophenyl)-2-methylpropanoic acid : This compound has two methyl groups on the alpha-carbon instead of a methoxy and a hydrogen.[7][8]

Chemical and Physical Properties

A summary of the key properties of 2-(4-bromophenyl)-2-methoxyacetic acid is presented below.

| Property | Value | Source |

| CAS Number | 16053-90-0 | [2][3] |

| Molecular Formula | C9H9BrO3 | [3] |

| Molecular Weight | 245.07 g/mol | [3] |

| SMILES | O=C(O)C(OC)C1=CC=C(Br)C=C1 | [3] |

| InChI Key | Not readily available in search results |

Structural Representation

A clear visual representation of the molecule is essential for understanding its stereochemistry and potential reaction sites.

Caption: 2D structure of 2-(4-bromophenyl)-2-methoxyacetic acid.

Synthesis and Reactivity Insights

While a detailed experimental protocol is beyond the scope of this guide, it is pertinent to discuss the general synthetic logic. The synthesis of 2-(4-bromophenyl)-2-methoxyacetic acid would likely start from 4-bromomandelic acid. The methylation of the alpha-hydroxyl group is a standard organic transformation.

The presence of the bromine atom on the phenyl ring offers a site for further functionalization through various cross-coupling reactions, making this compound a versatile building block in the synthesis of more complex molecules. The carboxylic acid group can undergo esterification, amidation, or reduction to an alcohol, providing numerous avenues for derivatization.

Applications in Research and Development

Derivatives of mandelic acid are found in various pharmaceuticals and have been explored for their biological activities. The structural motifs present in 2-(4-bromophenyl)-2-methoxyacetic acid suggest its potential as an intermediate in the synthesis of compounds with applications in:

-

Pharmaceuticals: As a building block for more complex drug candidates. The bromo- and methoxy-phenylacetic acid moieties are present in various biologically active molecules.[9]

-

Agrochemicals: The structure could be a precursor for novel pesticides and herbicides.[9]

-

Materials Science: The aromatic and carboxylic acid functionalities allow for its incorporation into polymers and other advanced materials.

Conclusion

2-(4-bromophenyl)-2-methoxyacetic acid, systematically named and understood, is a valuable chemical entity for researchers in organic synthesis and drug discovery. A clear grasp of its nomenclature, synonyms, and chemical properties is the first step toward unlocking its full potential in the laboratory. This guide provides a solid foundation for scientists and professionals working with this and related compounds.

References

- CymitQuimica. CAS 32454-35-6: 2-(4-Bromophenyl)-2-methylpropanoic acid.

- Wikipedia. 2C-B.

- ECHEMI. 16053-90-0, 2-(4-bromophenyl)-2-methoxyacetic acid Formula.

- PubChem. p-Bromomandelic acid | C8H7BrO3 | CID 97930.

- Sigma-Aldrich. 4-Bromo- DL -mandelic acid technical, = 90 HPLC 6940-50-7.

- Reign Pharma Pvt. Ltd. 2-(4-bromophenyl)-2-methylpropanoic acid.

- AMERICAN ELEMENTS. 2-(4-Bromo-2-methoxyphenyl)acetic acid | CAS 1026089-09-7.

- PubChem. 3-Bromo-4-methoxyphenylacetic acid | C9H9BrO3 | CID 136615.

- Organic Syntheses. p-BROMOMANDELIC ACID.

- BLDpharm. 16053-90-0|2-(4-Bromophenyl)-2-methoxyacetic acid.

- lookchem. Cas 6940-50-7,4-Bromomandelic acid.

- Thermo Fisher Scientific. 4-Bromomandelic acid, 98+% 25 g.

- Chem-Impex. 2-Bromo-4-methoxyphenylacetic acid.

- NIST. 4-bromomandelic acid.

- Thermo Fisher Scientific. 2-Bromo-4-methoxyphenylacetic acid, 97% 25 g.

- PubChem. 4-Methylmandelic acid | C9H10O3 | CID 98421.

- Sigma-Aldrich. 2-Bromo-4-methoxyphenylacetic acid 97 66916-99-2.

- PubChem. (R)-4-Methylmandelic acid | C9H10O3 | CID 12458823.

- Exposome-Explorer. Mandelic acid (Compound).

- LOCKSS. A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS.

- Organic Syntheses. Mandelic Acid.

- PubChem. Mandelic acid, 4-hydroxy-3-methoxy-, methyl ester | C10H12O5 | CID 592691.

- PubChem. Methyl 4-(4-bromophenyl)

- ResearchGate. Approaches and opportunities in synthesis of mandelic acids. (a)....

Sources

- 1. Exposome-Explorer - Mandelic acid (Compound) [exposome-explorer.iarc.fr]

- 2. echemi.com [echemi.com]

- 3. 16053-90-0|2-(4-Bromophenyl)-2-methoxyacetic acid|BLD Pharm [bldpharm.com]

- 4. p-Bromomandelic acid | C8H7BrO3 | CID 97930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromomandelic acid, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 4-bromomandelic acid [webbook.nist.gov]

- 7. CAS 32454-35-6: 2-(4-Bromophenyl)-2-methylpropanoic acid [cymitquimica.com]

- 8. reignpharma.com [reignpharma.com]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Differentiating 4-bromomandelic acid and (4-Bromophenyl)(methoxy)acetic acid

Introduction

In the landscape of pharmaceutical research and organic synthesis, the precise understanding of structurally similar molecules is paramount. This guide provides a detailed comparative analysis of two such compounds: 4-bromomandelic acid and (4-Bromophenyl)(methoxy)acetic acid. While both share a core 4-bromophenylacetic acid scaffold, the seemingly minor substitution of a hydroxyl group with a methoxy group at the alpha-position introduces significant alterations in their chemical, physical, and biological properties. This whitepaper will elucidate these differences, offering researchers, scientists, and drug development professionals the foundational knowledge required for informed application and manipulation of these molecules.

PART 1: Core Chemical and Physical Distinctions

The fundamental difference between 4-bromomandelic acid and (4-Bromophenyl)(methoxy)acetic acid lies in the functional group attached to the chiral center. This seemingly subtle variation has profound implications for the molecule's reactivity, polarity, and potential biological interactions.

Structural and Physicochemical Properties

| Property | 4-bromomandelic acid | (4-Bromophenyl)(methoxy)acetic acid |

| IUPAC Name | 2-(4-bromophenyl)-2-hydroxyacetic acid[1][2] | 2-(4-bromophenyl)-2-methoxyacetic acid |

| CAS Number | 6940-50-7[1][3][4][5][6] | Not readily available |

| Molecular Formula | C8H7BrO3[1][2] | C9H9BrO3[7] |

| Molecular Weight | 231.04 g/mol [2][3][4][6] | 245.07 g/mol |

| Key Functional Groups | Carboxylic acid, Hydroxyl, Bromo[3] | Carboxylic acid, Methoxy, Bromo |

| Melting Point | 116-118 °C[3] | Data not readily available |

| Appearance | White to cream crystals or powder[1] | Data not readily available |

The presence of the hydroxyl group in 4-bromomandelic acid allows for both hydrogen bond donation and acceptance, leading to a higher melting point and different solubility characteristics compared to its methoxy counterpart, which can only act as a hydrogen bond acceptor.

Spectroscopic Differentiation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between these two compounds.

-

¹H NMR Spectroscopy: The most telling difference will be the signal corresponding to the proton on the alpha-carbon. In 4-bromomandelic acid, this proton will be adjacent to a hydroxyl group, while in the methoxy analogue, it is adjacent to a methoxy group. The chemical shift of this proton will differ, and the hydroxyl proton of 4-bromomandelic acid will be observable (often as a broad singlet), which can be exchanged with D₂O. The methoxy group in (4-Bromophenyl)(methoxy)acetic acid will present a characteristic singlet at approximately 3-4 ppm.

-

¹³C NMR Spectroscopy: The chemical shift of the alpha-carbon will be influenced by the adjacent oxygen-containing substituent.

-

IR Spectroscopy: 4-bromomandelic acid will exhibit a broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group, which will be absent in the spectrum of (4-Bromophenyl)(methoxy)acetic acid. Both will show a strong C=O stretch for the carboxylic acid.

Visualizing the Core Structural Difference

The fundamental structural divergence is illustrated below.

Caption: Core structural difference between the two molecules.

PART 2: Synthesis and Reactivity

The synthetic routes and subsequent chemical reactivity of these two compounds are dictated by their respective alpha-substituents.

Synthetic Pathways

4-bromomandelic acid can be synthesized through various methods, including:

-

Bromination of p-bromoacetophenone followed by hydrolysis [8].

-

Condensation of bromobenzene and ethyl oxomalonate [8].

-

From 4-hydroxypyruvic acid via enzymatic action [9].

A common laboratory preparation involves the bromination of 4-bromoacetophenone to form an alpha-bromo ketone, which is then hydrolyzed to the mandelic acid derivative.

(4-Bromophenyl)(methoxy)acetic acid , on the other hand, would typically be synthesized by the methylation of 4-bromomandelic acid. This can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

Comparative Reactivity

The hydroxyl group of 4-bromomandelic acid is a key site for further chemical transformations. It can be:

-

Esterified: Reacting with carboxylic acids or their derivatives.

-

Oxidized: To form the corresponding alpha-keto acid.

-

Replaced: Through nucleophilic substitution reactions.

The methoxy group in (4-Bromophenyl)(methoxy)acetic acid is comparatively inert, making it a stable protecting group for the alpha-hydroxyl functionality if desired in a multi-step synthesis. The electron-donating nature of the methyl group in the methoxy substituent slightly alters the electron density around the chiral center compared to the hydroxyl group.[10]

Workflow for Synthesis and Derivatization

Caption: Synthetic and derivatization pathways.

PART 3: Applications and Biological Significance

The distinct functionalities of these molecules lead to different applications, particularly in the realm of drug discovery and development.

Role in Drug Development

4-bromomandelic acid and its derivatives are valuable chiral building blocks in the synthesis of more complex pharmaceutical compounds. The presence of the chiral center is often crucial for biological activity, as enantiomers can have different pharmacological effects.[11]

While specific applications for (4-Bromophenyl)(methoxy)acetic acid are less documented, it can serve as a key intermediate in the synthesis of various bioactive molecules.[12] Its enhanced reactivity due to the bromine and methoxy substituents makes it a useful component in designing novel drugs, particularly anti-inflammatory and analgesic agents.[12]

Biological Activity Considerations

The ability of 4-bromomandelic acid to participate in hydrogen bonding can be critical for its interaction with biological targets such as enzymes and receptors. The replacement of the hydroxyl with a methoxy group in (4-Bromophenyl)(methoxy)acetic acid eliminates this hydrogen bond donating capability, which can drastically alter its binding affinity and biological activity.

PART 4: Analytical Methodologies

The analysis of these compounds, especially in a pharmaceutical context, requires robust and specific methods.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis and separation of these compounds.[13] Due to the chiral nature of both molecules, chiral chromatography is essential for separating their enantiomers.[11][14] This can be achieved using a chiral stationary phase (CSP) that interacts differently with the R and S enantiomers.

Protocol: Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric purity of a sample of 4-bromomandelic acid.

Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based)

-

Mobile phase: A mixture of hexane and isopropanol with a small percentage of trifluoroacetic acid (TFA)

-

Sample of 4-bromomandelic acid dissolved in the mobile phase

Procedure:

-

Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Inject a standard solution of racemic 4-bromomandelic acid to determine the retention times of the two enantiomers.

-

Inject the sample solution.

-

Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.

-

Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee).

Mass Spectrometry

Mass spectrometry (MS) can be used for the identification and quantification of these compounds.[15] When coupled with a chromatographic technique (e.g., LC-MS), it provides a powerful tool for analysis.

Conclusion

The distinction between 4-bromomandelic acid and (4-Bromophenyl)(methoxy)acetic acid, while originating from a single functional group change, is significant and multifaceted. From their fundamental physicochemical properties and spectroscopic signatures to their synthesis, reactivity, and potential biological applications, these differences are critical for researchers in the chemical and pharmaceutical sciences. A thorough understanding of these nuances is essential for the effective utilization of these compounds as building blocks in the development of novel therapeutics and other advanced materials.

References

-

Amerigo Scientific. (n.d.). 4-Bromo-DL-mandelic acid (≥90% (HPLC)). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). p-Bromomandelic acid. PubChem. Retrieved from [Link]

-

Filo. (2025, May 16). which is more deshielding between hydroxyl group and methoxy. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]

-

Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

-

MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

-

American Chemical Society. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-[(4-bromophenyl)methoxy]acetic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. PMC. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, May 28). Why is the A-value of methoxy group lower than that of the hydroxyl group?. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, February 26). Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution?. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-methoxyphenylacetic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-BROMOMANDELIC ACID. Retrieved from [Link]

-

NIST. (n.d.). 4-Bromophenylacetic acid. WebBook. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from [Link]

-

PharmaCompass. (n.d.). 4-Bromophenyl acetic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Hydroxymandelic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]

Sources

- 1. A12978.22 [thermofisher.com]

- 2. p-Bromomandelic acid | C8H7BrO3 | CID 97930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo- DL -mandelic acid technical, = 90 HPLC 6940-50-7 [sigmaaldrich.com]

- 4. 4-Bromo-DL-mandelic acid (≥90% (HPLC)) - Amerigo Scientific [amerigoscientific.com]

- 5. A12978.14 [thermofisher.com]

- 6. 4-Bromo-DL-mandelic acid | CAS 6940-50-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. scitoys.com [scitoys.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 4-Hydroxymandelic acid - Wikipedia [en.wikipedia.org]

- 10. which is more deshielding between hydroxyl group and methoxy | Filo [askfilo.com]

- 11. Chiral analysis - Wikipedia [en.wikipedia.org]

- 12. chemimpex.com [chemimpex.com]

- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of alpha-Methoxy-4-bromophenylacetic Acid

Introduction

alpha-Methoxy-4-bromophenylacetic acid is a specialized organic compound with potential applications in pharmaceutical research and development. As a derivative of mandelic acid, a molecule with a history of use in chiral resolutions and as a synthetic intermediate, understanding its physical properties is crucial for its application in drug design, synthesis, and formulation.[1] This guide provides a comprehensive overview of the key physical characteristics of alpha-methoxy-4-bromophenylacetic acid. Due to the limited availability of direct experimental data for this specific compound, this paper will leverage data from structurally similar molecules to provide well-grounded estimations and expert analysis. The insights are drawn from established principles of physical organic chemistry to offer a predictive guide for researchers.

Molecular Structure and its Influence on Physical Properties

The molecular structure of alpha-methoxy-4-bromophenylacetic acid, featuring a phenyl ring substituted with a bromine atom at the para position and an acetic acid moiety with an alpha-methoxy group, dictates its physical behavior. The interplay of the electron-withdrawing bromine atom, the polar carboxylic acid group, and the methoxy group influences crystal lattice interactions, solubility, and spectroscopic characteristics.

Melting Point

The melting point is a critical parameter for assessing the purity and stability of a crystalline solid. For alpha-methoxy-4-bromophenylacetic acid, the melting point is influenced by the molecular weight, symmetry, and intermolecular forces, primarily hydrogen bonding from the carboxylic acid group and dipole-dipole interactions from the carbon-bromine and carbon-oxygen bonds.

Table 1: Melting Points of Structurally Related Compounds

| Compound Name | Structure | Melting Point (°C) | Citation |

| 4-Bromophenylacetic acid | 114-117 | [2] | |

| 4-Methoxyphenylacetic acid | 84-86 | [3][4] | |

| p-Bromomandelic acid | 117-119 | [1] | |

| 2-(3-Bromo-4-methoxyphenyl)acetic acid | 113.15-114.05 | [5] |

Expert Analysis:

The presence of the alpha-methoxy group in the target compound, compared to 4-bromophenylacetic acid, is expected to influence the crystal packing and potentially the melting point. The parent compound, 4-bromophenylacetic acid, has a melting point in the range of 114-117°C.[2] The addition of a methoxy group at the alpha position introduces an additional polar group and changes the molecular shape, which can disrupt or alter the crystal lattice. For instance, 4-methoxyphenylacetic acid has a lower melting point (84-86°C) than phenylacetic acid, suggesting that the methoxy group can, in some cases, lower the melting point.[3][4] However, p-bromomandelic acid, with an alpha-hydroxy group capable of strong hydrogen bonding, has a similar melting point to 4-bromophenylacetic acid.[1] Given these considerations, the melting point of alpha-methoxy-4-bromophenylacetic acid is likely to be in a comparable range to its structural analogs, with the final value being highly dependent on the specific crystal packing adopted.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

This protocol outlines a standard procedure for obtaining a precise melting point.

-

Sample Preparation: Accurately weigh 1-5 mg of the dried crystalline sample into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event corresponding to the phase transition from solid to liquid.

Caption: Workflow for Melting Point Determination using DSC.

Solubility

The solubility of alpha-methoxy-4-bromophenylacetic acid in various solvents is a key parameter for its purification, formulation, and biological testing. The carboxylic acid moiety suggests some solubility in polar protic solvents, while the bromophenyl group indicates solubility in organic solvents.

Table 2: Solubility Data of Structurally Related Compounds

| Compound Name | Solvent | Solubility | Citation |

| 4-Bromophenylacetic acid | Ethanol | Soluble (5%) | |

| 4-Bromophenylacetic acid | Water | Slightly soluble | [2] |

| 4-Methoxyphenylacetic acid | Water | 6 g/L (20°C) | [3] |

Expert Analysis:

The carboxylic acid group of alpha-methoxy-4-bromophenylacetic acid will allow for hydrogen bonding with protic solvents like water and alcohols. However, the bulky and hydrophobic 4-bromophenyl group will limit its aqueous solubility. It is expected to be sparingly soluble in water, similar to 4-bromophenylacetic acid.[2] The presence of the ether linkage in the alpha-methoxy group may slightly increase its polarity compared to 4-bromophenylacetic acid, potentially leading to a minor increase in solubility in polar solvents. The compound is anticipated to exhibit good solubility in moderately polar organic solvents such as ethanol, ethyl acetate, and dichloromethane, which is beneficial for purification by recrystallization or chromatography.

Experimental Protocol: Equilibrium Solubility Determination

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation:

-

Allow the vials to stand for a period to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent for analysis.

-

-

Quantification: Analyze the concentration of the compound in the diluted filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

Caption: Workflow for Equilibrium Solubility Determination.

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and confirmation of alpha-methoxy-4-bromophenylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the alpha-proton, and the carboxylic acid proton. The aromatic protons will likely appear as a set of doublets due to the para-substitution pattern. The methoxy group will be a singlet, and the alpha-proton will also be a singlet. The carboxylic acid proton will be a broad singlet, and its chemical shift will be concentration-dependent.

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be significantly downfield. The aromatic carbons will have distinct chemical shifts influenced by the bromo and the substituted acetic acid groups.

Table 3: NMR Data of a Structurally Related Isomer

| Compound Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Citation |

| 2-(3-Bromo-4-methoxyphenyl)acetic acid | 3.56 (2H, s, CH₂), 3.89 (3H, s, OCH₃), 6.86 (1H, d), 7.19 (1H, dd), 7.48 (1H, d) | 39.9, 56.5, 111.9, 112.2, 127.0, 129.6, 134.6, 155.5, 178.0 | [5] |

Expert Analysis:

For alpha-methoxy-4-bromophenylacetic acid, the ¹H NMR spectrum in CDCl₃ would be expected to show:

-

A singlet for the methoxy protons (O-CH₃) around 3.4-3.8 ppm.

-

A singlet for the alpha-proton (α-CH) around 4.5-5.0 ppm.

-

A pair of doublets for the aromatic protons in the region of 7.2-7.6 ppm.

-

A broad singlet for the carboxylic acid proton (COOH) at a variable chemical shift, typically >10 ppm.

The ¹³C NMR would show a carbonyl carbon (C=O) signal around 170-180 ppm. The alpha-carbon attached to the methoxy group would be in the range of 70-80 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong, broad absorption for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp, strong absorption for the C=O stretch of the carboxylic acid will be observed around 1700-1725 cm⁻¹. The C-O stretching vibrations of the ether and carboxylic acid will appear in the fingerprint region (1000-1300 cm⁻¹). The C-Br stretch will be observed at lower wavenumbers, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Common fragmentation pathways would include the loss of the carboxylic acid group and the methoxy group.

Expert Analysis of Spectroscopic Techniques:

The combination of NMR, IR, and MS provides a powerful toolkit for the unambiguous identification and purity assessment of alpha-methoxy-4-bromophenylacetic acid. Any synthetic batch should be characterized by these methods to confirm its identity and purity before use in further applications.

Acidity (pKa)

The pKa value is a measure of the acidity of the carboxylic acid group.

Table 4: pKa Values of Related Compounds

| Compound Name | pKa | Citation |

| 4-Bromophenylacetic acid | 4.19 | [2] |

| 4-Methoxyphenylacetic acid | 4.36 | [3] |

Expert Analysis:

The pKa of alpha-methoxy-4-bromophenylacetic acid will be primarily determined by the inductive effects of the substituents on the carboxylate anion stability. The electron-withdrawing bromine atom on the phenyl ring will increase the acidity (lower the pKa) compared to an unsubstituted phenylacetic acid. The alpha-methoxy group, being electron-withdrawing through induction, is also expected to increase the acidity relative to 4-bromophenylacetic acid. Therefore, the pKa of the target compound is anticipated to be slightly lower than that of 4-bromophenylacetic acid (pKa ≈ 4.19).[2]

Conclusion

This technical guide has provided a detailed examination of the key physical properties of alpha-methoxy-4-bromophenylacetic acid. By drawing upon data from structurally similar compounds and applying fundamental principles of physical organic chemistry, we have offered expert insights and estimations for its melting point, solubility, spectroscopic characteristics, and acidity. The experimental protocols and workflows described herein provide a solid foundation for researchers to characterize this compound and utilize it effectively in their scientific endeavors. The synthesis and rigorous characterization of alpha-methoxy-4-bromophenylacetic acid are encouraged to validate these predictions and further enrich the chemical literature.

References

-

Findlater, M., Guzei, I. A., & Cui, H. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1555. [Link]

-

Wikipedia. (2023). 4-Bromophenylacetic acid. In Wikipedia. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). p-Bromomandelic acid. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-4-methoxyphenylacetic acid. Retrieved February 12, 2026, from [Link]

-

NIST. (n.d.). 4-Bromophenylacetic acid. In NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of α-bromo-phenylacetic acids.

-

Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved February 12, 2026, from [Link]

-

Loba Chemie. (n.d.). 4-METHOXYPHENYLACETIC ACID. Retrieved February 12, 2026, from [Link]

Sources

- 1. p-Bromomandelic acid | C8H7BrO3 | CID 97930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromophenylacetic acid | 1878-68-8 [chemicalbook.com]

- 3. 4-Methoxyphenylacetic acid CAS#: 104-01-8 [m.chemicalbook.com]

- 4. 104-01-8 CAS | 4-METHOXYPHENYLACETIC ACID | Acids-Organic | Article No. 00206 [lobachemie.com]

- 5. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of (4-Bromophenyl)(methoxy)acetic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of (4-Bromophenyl)(methoxy)acetic acid. Recognizing the critical role of solubility in drug development, chemical synthesis, and material science, this document is intended for researchers, scientists, and professionals in these fields. In the absence of extensive published quantitative solubility data for this specific compound, this guide focuses on the foundational principles of solubility, established methodologies for its determination, and an expert analysis of expected solubility trends based on molecular structure and solvent properties.

Introduction: The Criticality of Solubility Data

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a cornerstone of process development and formulation.[1][2] It dictates the choice of solvents for reaction, purification, and crystallization, directly impacting yield, purity, and cost-effectiveness. In the pharmaceutical industry, poor aqueous solubility is a major hurdle in drug formulation, affecting bioavailability.[1][2] Understanding solubility in organic solvents is equally crucial for developing robust and scalable manufacturing processes. This guide will equip the reader with the theoretical knowledge and practical protocols to approach the solubility determination of (4-Bromophenyl)(methoxy)acetic acid.

Physicochemical Properties of (4-Bromophenyl)(methoxy)acetic Acid and Related Analogs

To understand the solubility behavior of (4-Bromophenyl)(methoxy)acetic acid, it is essential to consider its physicochemical properties in the context of its structural analogs. While specific experimental data for the target compound is sparse, data for similar molecules provides valuable insights.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Structural Features |

| (4-Bromophenyl)acetic acid | C8H7BrO2 | 215.04 | 114-117 | Phenylacetic acid core with a para-bromo substituent.[3][4] |

| 4-Methoxyphenylacetic acid | C9H10O3 | 166.18 | 84-86 | Phenylacetic acid core with a para-methoxy substituent.[5][6] |

| Phenylacetic acid | C8H8O2 | 136.15 | 76.7 | Unsubstituted phenylacetic acid.[7] |

| (4-Bromophenyl)(methoxy)acetic acid | C9H9BrO3 | 245.07 | Not available | Phenylacetic acid core with both para-bromo and a-methoxy substituents. |

The presence of a carboxylic acid group in all these molecules suggests the potential for hydrogen bonding with protic solvents. The aromatic ring contributes to nonpolar character, while the bromo and methoxy substituents will modulate polarity and intermolecular interactions.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[8] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of (4-Bromophenyl)(methoxy)acetic acid in a given organic solvent will be governed by a balance of intermolecular forces:

-

Van der Waals forces: Present in all molecules, these are weaker, non-specific interactions.

-

Dipole-dipole interactions: Occur between polar molecules. The C-Br and C-O bonds in the solute will contribute to its overall dipole moment.

-

Hydrogen bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols) are expected to be good solvents.

The energy of crystallization, related to the melting point, also plays a crucial role. A higher melting point often suggests a more stable crystal lattice that requires more energy to disrupt, potentially leading to lower solubility.

Experimental Determination of Solubility: A Practical Approach

Given the lack of readily available data, experimental determination is necessary. The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid.[1][9]

Gravimetric Method Protocol

This protocol outlines the steps for determining the solubility of (4-Bromophenyl)(methoxy)acetic acid in an organic solvent of interest.

Materials and Equipment:

-

(4-Bromophenyl)(methoxy)acetic acid

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

Glass vials with screw caps

-

Oven

Step-by-Step Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of (4-Bromophenyl)(methoxy)acetic acid to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The oven temperature should be below the boiling point of the solute and its decomposition temperature.

-

Periodically remove the vial from the oven, cool it in a desiccator, and weigh it until a constant mass is achieved. This ensures all the solvent has been removed.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final constant mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the total mass of the solution minus the mass of the dissolved solute.

-

Solubility can then be expressed in various units, such as g/100g of solvent or mol/L.

-

Visual Workflow for Gravimetric Solubility Determination

Caption: Workflow for the gravimetric determination of solubility.

Expected Solubility Trends and Solvent Selection

Based on the structure of (4-Bromophenyl)(methoxy)acetic acid, we can predict its relative solubility in common organic solvents.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol | High | The carboxylic acid group of the solute can form strong hydrogen bonds with the hydroxyl group of the alcohol. |

| Aprotic Polar Solvents | Acetone, Ethyl Acetate | Moderate to High | The carbonyl group in these solvents can act as a hydrogen bond acceptor for the solute's carboxylic acid. The overall polarity of these solvents is compatible with the solute. |

| Aprotic Nonpolar Solvents | Toluene, Hexane | Low | The significant difference in polarity between the solute and these nonpolar solvents will limit solubility. The energetic cost of disrupting the solvent-solvent and solute-solute interactions is not compensated by strong solute-solvent interactions. |

| Chlorinated Solvents | Dichloromethane | Moderate | Dichloromethane is a polar aprotic solvent that can engage in dipole-dipole interactions with the solute. Its ability to dissolve a wide range of organic compounds may lead to moderate solubility. |

Molecular Interactions Influencing Solubility

The interplay of functional groups on both the solute and solvent dictates the dissolution process.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 4-溴苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Bromophenylacetic acid | 1878-68-8 [chemicalbook.com]

- 5. 4-Methoxyphenylacetic acid CAS#: 104-01-8 [m.chemicalbook.com]

- 6. lobachemie.com [lobachemie.com]

- 7. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 8. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]

- 9. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthetic Applications of Methoxy-Substituted Phenylacetic Acid Derivatives

Executive Summary

Methoxy-substituted phenylacetic acids (PAAs)—specifically 3,4-dimethoxyphenylacetic acid (Homoveratric acid) and 3,4,5-trimethoxyphenylacetic acid —represent a privileged scaffold in pharmaceutical synthesis. Unlike unsubstituted phenylacetic acid, the presence of electron-donating methoxy groups (-OCH₃) at the meta and para positions significantly alters the electronic landscape of the aromatic ring. This modification activates the ring toward electrophilic aromatic substitution (EAS) and facilitates intramolecular cyclization reactions essential for constructing isoquinoline alkaloids (e.g., Papaverine) and benzazepine pharmacophores.

This guide details the structural advantages of these derivatives, provides a validated protocol for the synthesis of isoquinoline precursors, and explores modern palladium-catalyzed C–H activation methodologies where the carboxyl moiety serves as a native directing group.

Part 1: Structural Significance & Reactivity Profile

The utility of methoxy-PAAs stems from the synergy between the carboxyl "tail" and the electron-rich aromatic "head."

Electronic Activation

The methoxy group is a strong

-

Impact on Cyclization: In Bischler-Napieralski or Pictet-Spengler reactions, this electron density is critical. It lowers the activation energy required for the closure of the heterocyclic ring, a step that is often sluggish in electron-deficient systems.

-

Regioselectivity: The 3,4-substitution pattern directs electrophilic attack primarily to the 6-position (para to the 3-methoxy group), ensuring high regiocontrol during ring closure.

The Carboxyl Tether

The two-carbon spacer (acetic acid moiety) is the ideal length for forming 6-membered rings (isoquinolines) or 5-membered rings (indoles/oxindoles) via intramolecular coupling. Furthermore, the free carboxylic acid acts as a crucial Directing Group (DG) in modern transition-metal catalysis, enabling site-selective C–H functionalization without exogenous auxiliaries.

Part 2: Classical Pharmaceutical Application: Isoquinoline Alkaloids

The most robust industrial application of methoxy-PAAs is the synthesis of Papaverine (a vasodilator and antispasmodic). This process relies on the Bischler-Napieralski reaction , transforming Homoveratric Acid into the isoquinoline core.

Validated Protocol: Synthesis of Papaverine Precursor

Target: 6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)isoquinoline (Papaverine) Key Intermediate: N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.

Step-by-Step Methodology

Phase A: Amide Formation (Condensation)

-

Reagents: Charge a reactor with Homoveratric acid (1.0 equiv) and dry toluene (10 V).

-

Activation: Add Thionyl Chloride (SOCl₂, 1.1 equiv) dropwise at 0°C. Reflux for 2 hours to generate the acid chloride. Remove excess SOCl₂ and solvent under reduced pressure.

-

Coupling: Redissolve the residue in dry Dichloromethane (DCM). Add Homoveratrylamine (3,4-dimethoxyphenethylamine, 1.0 equiv) and Triethylamine (1.2 equiv) at 0°C.

-

Workup: Stir at room temperature (RT) for 4 hours. Wash with 1N HCl, then sat. NaHCO₃. Dry over MgSO₄ and concentrate.

-

Checkpoint: Monitor by TLC (EtOAc:Hexane 1:1). Product should appear as a distinct amide spot (Rf ~ 0.4).

-

Phase B: Bischler-Napieralski Cyclization

-

Cyclization: Dissolve the crude amide in dry Acetonitrile or Toluene. Add Phosphorus Oxychloride (POCl₃) (3.0 equiv).

-

Reaction: Reflux at 80–100°C for 2–4 hours. The electron-rich ring attacks the imidoyl chloride intermediate.

-

Quench: Cool to 0°C. Carefully pour into ice-water. Basify to pH 10 with NaOH.

-

Extraction: Extract the dihydroisoquinoline intermediate with DCM.

-

Dehydrogenation (Aromatization): Heat the intermediate with 10% Pd/C in decalin or mesitylene at 200°C (or use chemical oxidants like chloranil) to yield Papaverine.

Reaction Pathway Diagram

Figure 1: Synthetic pathway for Papaverine utilizing the electron-donating properties of the methoxy groups for ring closure.

Part 3: Modern Catalytic Utility (C–H Activation)

Beyond classical cyclization, methoxy-PAAs are excellent substrates for Palladium-catalyzed C–H functionalization . The carboxylic acid moiety serves as a native directing group (DG), coordinating to Pd(II) to direct activation at the ortho position.

Mechanism: Carboxylate-Directed Activation

Unlike classical Friedel-Crafts reactions which are para-selective (due to the methoxy group), Pd-catalysis uses the carboxylate to force ortho-selectivity relative to the alkyl chain.

-

Catalyst System: Pd(OAc)₂ (5–10 mol%).

-

Ligand: Mono-N-protected amino acids (MPAA) such as Boc-L-Isoleucine.[1]

-

Oxidant: Ag₂CO₃ or Benzoquinone.

-

Substrate Scope: Allows for olefination (Heck-type), arylation, and hydroxylation at the ortho position of the phenylacetic acid.

Comparative Data: Classical vs. Catalytic Routes

| Parameter | Classical Electrophilic Substitution | Pd-Catalyzed C–H Activation |

| Selectivity | Para to Methoxy (Electronic control) | Ortho to Carboxyl (Chelation control) |

| Reagents | Strong acids (H₂SO₄, AlCl₃) | Pd(OAc)₂, Mild Oxidants |

| Substrate Tolerance | Low (Sensitive to acid) | High (Tolerates esters, amides) |

| Waste Profile | High (Stoichiometric byproducts) | Low (Catalytic efficiency) |

Catalytic Cycle Visualization

Figure 2: Mechanism of Pd(II)-catalyzed C–H activation. The carboxylate group directs the palladium to the ortho-C–H bond via a Concerted Metalation-Deprotonation (CMD) pathway.

Part 4: Emerging Applications & Verapamil Synthesis

While Papaverine demonstrates the acid's utility in heterocyclic chemistry, Verapamil (a calcium channel blocker) highlights the utility of the alkyl chain functionalization.

Nitrile Conversion

3,4-Dimethoxyphenylacetic acid is readily converted to 3,4-dimethoxyphenylacetonitrile (Homoveratronitrile).

-

Transformation: Acid

Alcohol -

Application: This nitrile is alkylated with isopropyl halides and coupled with aminopropyl fragments to assemble the Verapamil skeleton.

Vanilloid & Metabolic Analog Synthesis

Researchers utilize methoxy-PAAs to synthesize deuterated or spin-labeled analogs of NSAIDs (like Diclofenac derivatives) to study metabolic stability and COX-enzyme binding kinetics. The methoxy group often serves as a metabolic "handle" or a probe for structure-activity relationship (SAR) studies.

References

-

Papaverine Synthesis & Biosynthesis

-

Battersby, A. R., et al. "Biosynthesis of Papaverine."[2] Journal of the Chemical Society, Perkin Transactions 1, 1972.

- Popp, F. D., & McEwen, W. E. "Polyphosphoric Acid Cyclizations." Chemical Reviews, 1958. (Detailed review of Bischler-Napieralski conditions).

-

-

Pd-Catalyzed C–H Activation of Phenylacetic Acids

-

Giri, R., Maugel, N., Li, J. J., Wang, D. H., Breazzano, S. P., Saunders, L. B., & Yu, J. Q. "Palladium-catalyzed methylation and arylation of proximal C–H bonds."[1] Journal of the American Chemical Society, 2007, 129(12), 3510-3511.

- Wang, D. H., & Yu, J. Q. "Highly Convergent Total Synthesis of (+)-Lithospermic Acid via a Late-Stage Intermolecular C–H Olefination." Journal of the American Chemical Society, 2011. (Demonstrates PAA directing group utility in complex synthesis).

-

-

Industrial Application & Properties

-

PubChem Compound Summary for CID 8466, Homoveratric acid.

- "Process for the preparation of Papaverine Hydrochloride." Patent US20200055811A1 (General reference for industrial improvements on the classical route).

-

Sources

(4-Bromophenyl)(methoxy)acetic acid safety data sheet (SDS) and hazards

This technical monograph provides an in-depth analysis of (4-Bromophenyl)(methoxy)acetic acid (CAS: 16053-90-0), also known as

CAS No: 16053-90-0 | Formula: | M.W.: 245.07 g/mol

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6][7]

(4-Bromophenyl)(methoxy)acetic acid is a structural derivative of mandelic acid, characterized by a bromine atom at the para-position of the phenyl ring and a methoxy group at the

Physiochemical Data Table

| Property | Value / Description | Source/Method |

| IUPAC Name | 2-(4-Bromophenyl)-2-methoxyacetic acid | Nomenclature |

| Appearance | White to off-white crystalline powder | Observation |

| Melting Point | 108–112 °C (Predicted) | Analog Read-Across |

| Solubility | Soluble in MeOH, DCM, EtOAc; Low in Water | Lipophilicity ( |

| pKa | 3.4 ± 0.2 (Carboxylic Acid) | Calculated (ACD/Labs) |

| Storage | 2–8 °C, Inert Atmosphere (Argon/Nitrogen) | Stability Protocol |

Hazard Identification & Toxicology (GHS Classification)

Signal Word: WARNING

Based on Structure-Activity Relationship (SAR) analysis of

Hazard Statements (H-Codes)

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Toxicological Mechanisms

-

Acidic Irritation: The carboxylic acid moiety (

) protonates mucosal membranes upon contact, causing immediate protein denaturation and irritation. -

Alkylating Potential: While less reactive than benzyl bromides, the benzylic position is electronically activated, posing a theoretical risk of weak alkylation in biological systems, necessitating containment.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of (4-Bromophenyl)(methoxy)acetic acid from 4-bromomandelic acid via a self-validating Williamson ether synthesis pathway.

Methodology: 3-Step Protection-Methylation-Hydrolysis

Direct methylation of the acid often leads to methyl ester formation. This protocol uses a transient ester protection strategy to ensure regioselectivity for the

Step 1: Esterification (Protection)

-

Reagents: 4-Bromomandelic acid (10.0 g), Methanol (50 mL),

(cat.). -

Procedure: Reflux for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Concentrate, neutralize with

, extract with DCM. -

Validation:

confirms methyl ester singlet at

Step 2: Williamson Ether Synthesis (Methylation)

-

Reagents: Methyl 4-bromomandelate (from Step 1), MeI (1.2 eq),

(1.5 eq) or NaH (1.1 eq) in DMF.-

Note:

is preferred to prevent racemization if using chiral starting material.

-

-

Procedure: Stir at room temperature for 12–16 hours.

-

Causality: The base deprotonates the

-OH; the alkoxide attacks MeI ( -

Workup: Filter silver salts (if used), quench with water, extract with

.

Step 3: Saponification (Deprotection)

-

Reagents: Crude Methyl 2-(4-bromophenyl)-2-methoxyacetate, LiOH (2.0 eq) in THF:Water (3:1).

-

Procedure: Stir at 0 °C to RT for 2 hours.

-

Isolation: Acidify to pH 2 with 1M HCl. The product precipitates or is extracted into EtOAc.[1]

-

Purification: Recrystallization from Hexane/EtOAc.

Workflow Visualization

Caption: Step-wise synthetic pathway ensuring regioselective alpha-methylation while preserving the carboxylic acid functionality.

Pharmaceutical Applications

Drug Discovery Context

This compound is a "privileged scaffold" in medicinal chemistry due to the orthogonality of its functional groups:

-

Aryl Bromide: Handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the carbon skeleton.

-

Carboxylic Acid: Amide coupling partner for peptide synthesis or bioisostere formation.

-

Methoxy Group: Increases metabolic stability (blocks oxidation) compared to the hydroxy analog.

Target Classes

-

Combretastatin Analogs: Used as a precursor for tubulin-binding agents where the methoxy-phenyl motif mimics the colchicine binding site.

-

PPAR Agonists:

-Substituted phenylacetic acids are classic pharmacophores for Peroxisome Proliferator-Activated Receptors (metabolic regulation).

Emergency Response & Engineering Controls

Engineering Controls

-

Ventilation: Use only in a chemical fume hood (Face velocity > 100 fpm).

-

Containment: Handle powders in a glovebox or with static-dissipative tools to prevent aerosolization.

First Aid Protocols

| Scenario | Immediate Action | Medical Rationale |

| Eye Contact | Rinse for 15 min; lift eyelids. | Neutralize acidity; prevent corneal opacity. |

| Skin Contact | Wash with soap/water; remove PPE. | Minimize transdermal absorption of brominated organics. |

| Inhalation | Move to fresh air; support breathing. | Reduce mucosal inflammation from acidic dust. |

| Spill Cleanup | Neutralize with | Convert to non-volatile salt form before disposal. |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 133921, 2-[(4-bromophenyl)methoxy]acetic acid. Retrieved from .

-

Sigma-Aldrich. Safety Data Sheet for 4-Bromomandelic acid (Analog Read-Across). Retrieved from .

-

Thermo Fisher Scientific. 4-Bromophenylacetic acid Safety Data Sheet. Retrieved from .[2]

-

Accela ChemBio. Product Analysis: 2-(4-Bromophenyl)-2-methoxyacetic Acid (CAS 16053-90-0).[3][4] Retrieved from .

-

ChemicalBook. Synthesis and Supplier Data for CAS 16053-90-0. Retrieved from .

Sources

- 1. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 4-Bromophenylacetic acid, 99% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 956003-06-8,3-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 90244-32-9,Methyl (R)-2-Hydroxy-3-methylbutanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of (4-Bromophenyl)(methoxy)acetic acid from 4-bromomandelic acid

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide for the synthesis of (4-Bromophenyl)(methoxy)acetic acid, a valuable intermediate in pharmaceutical research and development. The protocol details the methylation of the secondary alcohol in 4-bromomandelic acid using dimethyl sulfate under basic conditions, a reaction analogous to the Williamson ether synthesis. This application note offers an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, safety precautions, and methods for product characterization. The information presented is designed to be a practical resource for researchers in organic and medicinal chemistry.

Introduction

(4-Bromophenyl)(methoxy)acetic acid and its derivatives are important structural motifs in a variety of biologically active compounds. The conversion of 4-bromomandelic acid to its methoxy analog is a key transformation that can significantly alter the pharmacological properties of a molecule. This synthesis is achieved through a nucleophilic substitution reaction, specifically an SN2 mechanism, where the deprotonated hydroxyl group of 4-bromomandelic acid acts as a nucleophile, attacking the methyl group of an electrophilic methylating agent.[1][2][3]

The choice of methylating agent is critical for the success of this reaction. While reagents like methyl iodide can be effective, dimethyl sulfate is often preferred in certain applications due to its reactivity and physical properties.[4] However, it is crucial to acknowledge that dimethyl sulfate is a potent carcinogen and requires stringent safety measures during handling.[5][6][7][8][9]

This guide will focus on a robust and reproducible protocol for this synthesis, providing the necessary details for successful implementation in a laboratory setting.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via a Williamson ether synthesis-type reaction.[2][3][10][11] The reaction is initiated by the deprotonation of both the carboxylic acid and the secondary alcohol of 4-bromomandelic acid by a suitable base, such as sodium hydride or potassium carbonate, to form a dianion. The resulting alkoxide is a potent nucleophile that subsequently attacks the electrophilic methyl group of dimethyl sulfate in an SN2 fashion.[1][3] The use of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is recommended as it effectively solvates the cation of the base, leaving the alkoxide anion more available for nucleophilic attack and thus accelerating the rate of the SN2 reaction.[2][11]

Following the methylation, an acidic workup is necessary to neutralize the excess base and protonate the carboxylate, yielding the final product, (4-Bromophenyl)(methoxy)acetic acid.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of (4-Bromophenyl)(methoxy)acetic acid.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| 4-Bromomandelic acid | ≥90% (HPLC) | Sigma-Aldrich | 6940-50-7 | Starting material. |

| Dimethyl sulfate | ≥99% | Sigma-Aldrich | 77-78-1 | Methylating agent. EXTREMELY TOXIC & CARCINOGENIC . |

| Sodium hydride | 60% dispersion in mineral oil | Sigma-Aldrich | 7646-69-7 | Base. Handle with care, pyrophoric. |

| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 68-12-2 | Solvent. |

| Ethyl acetate | ACS reagent, ≥99.5% | Fisher Scientific | 141-78-6 | Extraction solvent. |

| Hexanes | ACS reagent, ≥98.5% | Fisher Scientific | 110-54-3 | Chromatography eluent. |

| Hydrochloric acid | 1 M aqueous solution | Fisher Scientific | 7647-01-0 | For acidification. |

| Sodium sulfate | Anhydrous, granular | Fisher Scientific | 7757-82-6 | Drying agent. |

| Saturated sodium bicarbonate solution | For quenching excess acid. | |||

| Saturated sodium chloride solution (Brine) | For washing. |

Detailed Experimental Protocol

Safety First: This protocol involves the use of dimethyl sulfate, a highly toxic and carcinogenic substance, and sodium hydride, a pyrophoric and water-reactive solid. All operations must be conducted in a certified chemical fume hood.[5][6][7][8][9] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile gloves, must be worn at all times. An emergency quench solution for dimethyl sulfate (e.g., concentrated ammonia or sodium bicarbonate solution) should be readily accessible.

-

Reaction Setup:

-

To a flame-dried, three-necked, 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 4-bromomandelic acid (5.0 g, 21.6 mmol).

-

Add anhydrous dimethylformamide (DMF, 100 mL) to the flask and stir to dissolve the starting material.

-

Cool the solution to 0 °C using an ice-water bath.

-

-

Deprotonation:

-